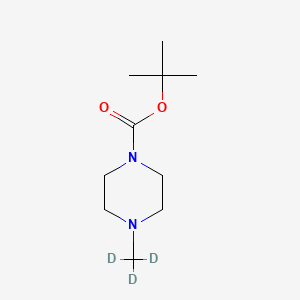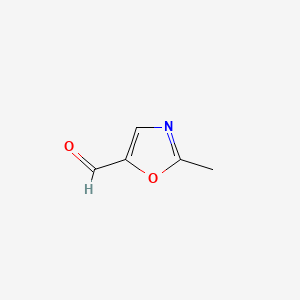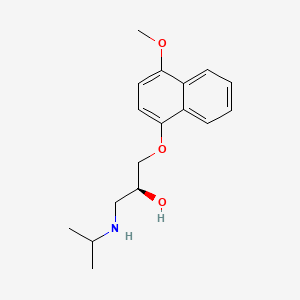
Metazachlor-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metazachlor-d6 is a deuterated form of metazachlor, a chloroacetamide herbicide widely used in agriculture. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in analytical chemistry. Metazachlor itself is known for its effectiveness in controlling annual grasses and broadleaf weeds in crops such as oilseed rape, cabbage, and other vegetables.
Aplicaciones Científicas De Investigación
Metazachlor-d6 is primarily used as an internal standard in analytical chemistry, particularly in the analysis of metazachlor and its metabolites in environmental and agricultural samples. Its deuterated form allows for accurate quantification using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Additionally, this compound is used in studies investigating the environmental fate and transport of metazachlor, as well as its effects on non-target organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor-d6 involves the introduction of deuterium atoms into the metazachlor molecule. One common method is the reaction of 2,6-dimethyl-N-chloromethyl-N-chloroacetanilide with pyrazole in the presence of an acid-binding agent in a triton aqueous micelle solution. The reaction is carried out at a temperature of 40°C to 60°C for 3 to 5 hours. The product is then isolated by centrifugation, washing, and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient introduction of deuterium atoms and the purification of the final product. The use of recyclable aqueous micelle systems and weak bases as acid-binding agents helps reduce waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Metazachlor-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ozone is commonly used as the oxidizing agent.
Substitution: Glutathione is the primary reagent involved in the substitution reactions in plants.
Major Products
Mecanismo De Acción
Metazachlor-d6, like metazachlor, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .
Comparación Con Compuestos Similares
Metazachlor-d6 is similar to other chloroacetamide herbicides, such as acetochlor, alachlor, and dimethenamid. its deuterated form makes it unique for use as an internal standard in analytical applications. Compared to its non-deuterated counterparts, this compound provides more accurate and reliable quantification in analytical studies .
List of Similar Compounds
- Acetochlor
- Alachlor
- Dimethenamid
- Metazachlor
This compound stands out due to its specific use in analytical chemistry, providing a valuable tool for researchers studying the environmental and biological impacts of metazachlor and related compounds.
Propiedades
Número CAS |
1246816-51-2 |
|---|---|
Fórmula molecular |
C14H16ClN3O |
Peso molecular |
283.789 |
Nombre IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
Clave InChI |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Sinónimos |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)


